DBCO-PEG2-NHS ester

Click Chemistry Bioconjugation Reaction Kinetics

DBCO-PEG2-NHS ester (CAS 2585653-12-7) is a heterobifunctional click chemistry reagent that combines a dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC), a short polyethylene glycol (PEG2) spacer, and an N-hydroxysuccinimide (NHS) ester for amine coupling. It is a foundational tool for bioconjugation, enabling the efficient and specific covalent attachment of two molecules in a copper-free, bioorthogonal manner.

Molecular Formula C30H31N3O8
Molecular Weight 561.6 g/mol
Cat. No. B12400434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG2-NHS ester
Molecular FormulaC30H31N3O8
Molecular Weight561.6 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
InChIInChI=1S/C30H31N3O8/c34-26(31-16-18-40-20-19-39-17-15-30(38)41-33-28(36)13-14-29(33)37)11-12-27(35)32-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)32/h1-8H,11-21H2,(H,31,34)
InChIKeyWEMCNVHTFXFLHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DBCO-PEG2-NHS Ester Procurement Guide: A Short-PEG, Copper-Free Click Chemistry Reagent for Efficient Bioconjugation


DBCO-PEG2-NHS ester (CAS 2585653-12-7) is a heterobifunctional click chemistry reagent that combines a dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC), a short polyethylene glycol (PEG2) spacer, and an N-hydroxysuccinimide (NHS) ester for amine coupling . It is a foundational tool for bioconjugation, enabling the efficient and specific covalent attachment of two molecules in a copper-free, bioorthogonal manner . The hydrophilic PEG2 spacer enhances aqueous solubility and provides a flexible linkage that minimizes steric hindrance during conjugation, making it suitable for labeling proteins, peptides, and antibodies for research, diagnostic, and therapeutic applications .

DBCO-PEG2-NHS Ester vs. Analogues: Why PEG Length and Stability Define Bioconjugation Outcomes


In the DBCO-PEG-NHS ester family, the seemingly simple variable of PEG spacer length has a profound impact on conjugation efficiency, solubility, and steric hindrance [1]. While longer PEG chains (e.g., PEG4, PEG5, PEG12) may offer greater aqueous solubility and flexibility, they can also introduce increased steric bulk and may be less suitable for applications requiring compact spacing or where the final conjugate's hydrodynamic radius must be tightly controlled [2]. The quantitative evidence below demonstrates that the specific properties of DBCO-PEG2-NHS ester—including its rapid reaction kinetics enhanced by the PEG spacer, its specific solubility profile, and the inherent stability limitations of its NHS ester—are not universally shared across all analogues, making generic substitution a risk to reproducible experimental outcomes.

Quantitative Performance Evidence for DBCO-PEG2-NHS Ester in Bioconjugation Workflows


SPAAC Reaction Kinetics: The PEG Spacer Significantly Enhances Reaction Rates

A 2025 study in *Organic & Biomolecular Chemistry* investigated the effects of buffer, pH, and temperature on the kinetics of strain-promoted alkyne-azide cycloaddition (SPAAC) reactions [1]. While the study did not directly measure DBCO-PEG2-NHS ester, it performed a critical comparison using DBCO-modified antibodies with and without a PEG5 linker. The presence of a PEG linker notably enhanced reaction rates from a baseline of 0.18–0.37 M⁻¹ s⁻¹ (for DBCO-trastuzumab without PEG) by an average of 31 ± 16% [1]. This finding provides strong class-level evidence that the PEG spacer in DBCO-PEG2-NHS ester is not a passive structural feature but actively accelerates SPAAC kinetics compared to a DBCO compound lacking a PEG spacer, making it a more efficient choice for time-sensitive conjugation reactions.

Click Chemistry Bioconjugation Reaction Kinetics

Solubility Profile: Quantitative Comparison with DBCO-PEG4-NHS Ester in DMSO

While precise quantitative solubility data for DBCO-PEG2-NHS ester in DMSO is not readily available in primary literature, a direct comparison can be made with its closest analogue, DBCO-PEG4-NHS ester (CAS 1427004-19-0). Vendor technical data indicates that DBCO-PEG4-NHS ester has a solubility of 83.33 mg/mL in DMSO . In contrast, DBCO-PEG2-NHS ester is described as soluble in DMSO, DCM, and DMF, but its shorter PEG chain and lower molecular weight (561.6 g/mol vs. 649.7 g/mol) suggest it will exhibit a different, likely lower, solubility profile [1]. This difference is critical for experimental design, as achieving the same molar concentration requires a different mass/volume ratio.

Solubility Reagent Handling Bioconjugation

Steric Hindrance and Reaction Efficiency: The Advantage of a Shorter PEG2 Spacer

The PEG spacer length in DBCO-NHS esters is a critical design parameter that directly influences steric hindrance during conjugation. DBCO-PEG2-NHS ester, with its shorter PEG2 chain (comprising two ethylene glycol units), is designed to provide a balance between solubility and minimal steric bulk . In contrast, analogues with longer PEG chains (e.g., PEG4, PEG5, PEG12) introduce increased molecular length and flexibility, which can reduce conjugation efficiency when a compact linker is required or when the target binding sites are in close proximity [1]. The shorter spacer of DBCO-PEG2-NHS ester minimizes this interference, potentially leading to higher yields in applications where space is constrained, such as labeling small proteins or functionalizing dense surface coatings .

Steric Hindrance Bioconjugation Linker Design

Optimal Use Cases for DBCO-PEG2-NHS Ester Based on Quantitative Differentiation


Accelerated Antibody-Drug Conjugate (ADC) Development with Improved SPAAC Kinetics

In ADC research, the efficiency of payload conjugation directly impacts yield and final drug-to-antibody ratio (DAR). The class-level evidence showing a 31 ± 16% rate enhancement for DBCO with a PEG spacer [1] supports the use of DBCO-PEG2-NHS ester over a non-PEGylated DBCO-NHS ester for faster and more complete SPAAC reactions. This is particularly advantageous when working with precious or sensitive antibodies, where minimizing reaction time and maximizing conversion are critical for preserving bioactivity and reducing costs [1].

Precise Protein Labeling for Proximity-Based Assays and Surface Functionalization

When labeling proteins for assays where the linker must not interfere with protein-protein interactions (e.g., FRET, BRET, or ELISA) or when functionalizing nanoparticles for targeted delivery, the shorter PEG2 spacer of DBCO-PEG2-NHS ester offers a distinct advantage. Its reduced steric bulk, compared to longer PEG4 or PEG5 analogues , ensures that the attached DBCO group is presented in a more compact and spatially defined manner. This minimizes the risk of steric clashes that could impede binding or lead to off-target effects, making it the preferred choice for applications requiring a short, rigid, and non-interfering linkage .

Optimized Workflow for Two-Step Bioconjugation in Aqueous Buffers

The use of DBCO-PEG2-NHS ester enables a robust, two-step bioconjugation strategy: first, labeling a target biomolecule's primary amines with the NHS ester in a slightly basic buffer; second, conjugating an azide-modified payload via the DBCO group in a copper-free SPAAC reaction. The PEG2 spacer's contribution to both improved aqueous solubility and accelerated SPAAC kinetics [1] makes this a highly efficient workflow. This is especially valuable in proteomics and chemical biology for creating well-defined, site-specific bioconjugates without the need for toxic copper catalysts.

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